molecular formula C14H14N2O2 B1201535 (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone

(5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone

Cat. No.: B1201535
M. Wt: 242.27 g/mol
InChI Key: JDBDMIPWPHEKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone is a heteroarene and an aromatic amide.

Scientific Research Applications

Anticonvulsant and Sodium Channel Blocking Agents

A study by Malik and Khan (2014) explored derivatives of (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone for their anticonvulsant activities. One such compound exhibited potent anticonvulsant effects, surpassing the reference drug phenytoin, and was also found to influence sodium channels in vitro, suggesting a potential mechanism of action for anticonvulsant effects (Malik & Khan, 2014).

Antimicrobial Activity

Kumar et al. (2012) synthesized derivatives of this compound and assessed their antimicrobial efficacy. The study found that these compounds, particularly those with a methoxy group, demonstrated significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Optical and Luminescent Properties

Volpi et al. (2017) investigated 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized via a one-pot condensation method, which included compounds related to this compound. These compounds showed remarkable Stokes' shift range and quantum yields, indicating their potential use in the development of luminescent materials (Volpi et al., 2017).

Crystal Structure Analysis

Cao et al. (2010) synthesized and analyzed the crystal structure of a compound similar to this compound, providing insights into the structural attributes that may influence the chemical and physical properties of these compounds (Cao et al., 2010).

Anti-inflammatory Activity

Research by Arunkumar et al. (2009) synthesized and evaluated novel pyrazole derivatives of gallic acid, which are structurally related to this compound, for anti-inflammatory activity. The study demonstrated significant anti-inflammatory effects in vivo (Arunkumar et al., 2009).

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C14H14N2O2/c17-14(16-8-4-5-9-16)12-10-13(18-15-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2

InChI Key

JDBDMIPWPHEKEQ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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